molecular formula C16H21NO B8273752 {6-[(diethylamino)methyl]naphthalen-2-yl}methanol CAS No. 1429441-33-7

{6-[(diethylamino)methyl]naphthalen-2-yl}methanol

Cat. No.: B8273752
CAS No.: 1429441-33-7
M. Wt: 243.34 g/mol
InChI Key: CGMRABWPVQLCQN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of {6-[(diethylamino)methyl]naphthalen-2-yl}methanol involves the reaction of naphthalene derivatives with diethylamine under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield . Industrial production methods often involve large-scale chemical reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

{6-[(diethylamino)methyl]naphthalen-2-yl}methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of {6-[(diethylamino)methyl]naphthalen-2-yl}methanol involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

{6-[(diethylamino)methyl]naphthalen-2-yl}methanol is unique due to its specific structure and functional groups. Similar compounds include:

These similar compounds highlight the versatility and uniqueness of this compound in scientific research and industrial applications.

Properties

CAS No.

1429441-33-7

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

[6-(diethylaminomethyl)naphthalen-2-yl]methanol

InChI

InChI=1S/C16H21NO/c1-3-17(4-2)11-13-5-7-16-10-14(12-18)6-8-15(16)9-13/h5-10,18H,3-4,11-12H2,1-2H3

InChI Key

CGMRABWPVQLCQN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-(diethylaminocarbonyl)-2- naphthalenecarboxylic acid (18 g, 66 mmol) in THF (200 ml) was slowly added to a refluxing suspension of lithium aluminium hydride (7.5 g, 199 mmol) in THF (500 ml). The mixture was refluxed for an hour, then cooled at room temperature and treated with a mixture of THF (25 ml) and water (3.5 ml), with 20% sodium hydroxide (8.5 ml) and finally with water (33 ml). The white solid was filtered off and the solvent was removed under reduced pressure. Crude was dissolved in diethyl ether (200 ml) and extracted with 1N HCl (3×100 ml). The aqueous solution was treated with 32% sodium hydroxide and extracted with diethyl ether (3×100 ml). The organic solution was dried over anhydrous sodium sulphate and the solvent was removed under reduced pressure yielding 12.7 g (79% yield) of pure 6-(diethylaminomethyl)-2-naphthalenemethanol as thick oil.
Name
6-(diethylaminocarbonyl)-2- naphthalenecarboxylic acid
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

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